molecular formula C17H14BrNO B5480399 (2E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile

Cat. No.: B5480399
M. Wt: 328.2 g/mol
InChI Key: ZWHPGSXTMUCYOF-PTNGSMBKSA-N
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Description

(2E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group and two aromatic rings, one of which is substituted with a bromine atom and the other with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-bromobenzaldehyde and 4-ethoxybenzyl cyanide in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its biological activity and potential as a pharmaceutical lead compound.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of bromine.

    (2E)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the bromine atom and the ethoxy group in (2E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile may confer unique chemical and physical properties compared to its analogs

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-2-20-17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,2H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHPGSXTMUCYOF-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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